![molecular formula C10H14ClNO B1277140 [3-(2-Chloro-phenoxy)-propyl]-methyl-amine CAS No. 883547-84-0](/img/structure/B1277140.png)

[3-(2-Chloro-phenoxy)-propyl]-methyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

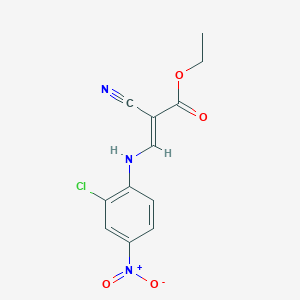

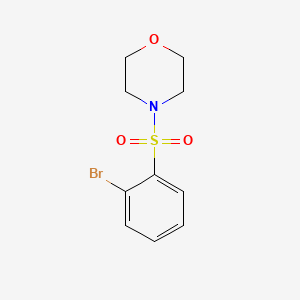

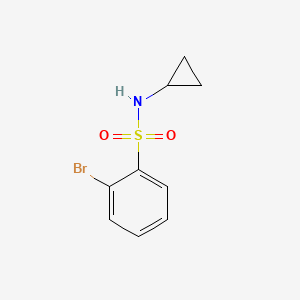

“[3-(2-Chloro-phenoxy)-propyl]-methyl-amine” is a chemical compound with the molecular formula C10H14ClNO . It has a molecular weight of 199.68 g/mol . The compound is also known by several synonyms such as “3-(2-CHLOROPHENOXY)-N-METHYL-1-PROPANAMINE”, “3-(2-chlorophenoxy)-N-methylpropan-1-amine”, and "[3-(2-chlorophenoxy)propyl] (methyl)amine" .

Molecular Structure Analysis

The InChI string for this compound is “InChI=1S/C10H14ClNO/c1-12-7-4-8-13-10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8H2,1H3” and the canonical SMILES string is "CNCCCOC1=CC=CC=C1Cl" . These strings provide a textual representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

The compound has a computed XLogP3 value of 2.6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are both 199.0763918 g/mol . The topological polar surface area of the compound is 21.3 Ų .

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Natural Products

3-(2-Chloro-phenoxy)-propyl]-methyl-amine: is a valuable intermediate in the synthesis of bioactive natural products. Its structure allows for the introduction of various functional groups, which can lead to the creation of compounds with potential biological activities, such as anti-tumor and anti-inflammatory effects .

Production of Conducting Polymers

This compound serves as a building block for conducting polymers. These polymers have significant applications in electronics and materials science due to their ability to conduct electricity, which is unusual for polymers .

Antioxidants in Industrial Applications

The phenolic structure of 3-(2-Chloro-phenoxy)-propyl]-methyl-amine makes it a candidate for use as an antioxidant. Antioxidants are crucial in preventing the degradation of materials, and this compound could be used to enhance the thermal stability of plastics, adhesives, and coatings .

Ultraviolet Absorbers

Due to its aromatic structure, this compound can absorb UV light, making it useful in products that require protection from UV radiation. This includes sunscreens, as well as coatings and plastics that are exposed to sunlight .

Flame Retardants

The compound’s ability to resist ignition and slow down the spread of fire makes it a potential flame retardant. This application is particularly important in the development of safer building materials and textiles .

Environmental Remediation

3-(2-Chloro-phenoxy)-propyl]-methyl-amine: and its derivatives have been studied for their role in the biodegradation of phenoxy herbicides. These herbicides are widespread environmental contaminants, and the compound’s ability to facilitate their breakdown could be crucial in cleaning up polluted sites .

Mecanismo De Acción

Target of Action

The primary target of 3-(2-Chloro-phenoxy)-propyl-methyl-amine is the Transient Receptor Potential Melastatin member 4 (TRPM4) channels . These are calcium-activated non-selective cation channels expressed in several tissues .

Mode of Action

The compound acts as a TRPM4 channel blocker . It inhibits the function of these channels, thereby affecting the flow of ions across the cell membrane .

Biochemical Pathways

The compound is part of the phenoxy herbicide family . These herbicides act by mimicking the auxin growth hormone indoleacetic acid (IAA). When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, leading to the plant’s death . This mechanism is different from that of the auxins .

Pharmacokinetics

It’s known that all auxin herbicides, including phenoxy herbicides, retain activity when applied as salts and esters since these are also capable of producing the parent acid in situ .

Result of Action

The compound’s action as a TRPM4 channel blocker can affect cellular excitability and contractility . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(2-Chloro-phenoxy)-propyl-methyl-amine. For instance, the compound’s herbicidal action can be influenced by the type of plant it’s applied to, as it selectively kills broad-leaf weeds while leaving monocotyledonous crops relatively unaffected .

Propiedades

IUPAC Name |

3-(2-chlorophenoxy)-N-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-12-7-4-8-13-10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRGMQHOVYBDLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424700 |

Source

|

| Record name | 3-(2-Chlorophenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883547-84-0 |

Source

|

| Record name | 3-(2-Chlorophenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B1277076.png)

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1277083.png)

![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1277084.png)